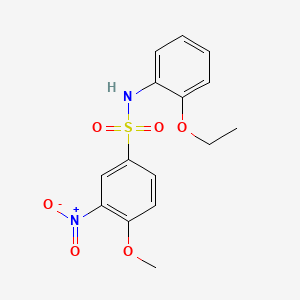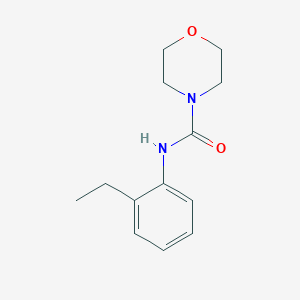![molecular formula C12H13BrN2OS B7540486 N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide, also known as BVT.2733, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. 2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of various diseases. N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of immune response and cell proliferation, which is beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve symptoms in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide. One area of interest is the development of combination therapies with other drugs to enhance its therapeutic efficacy. Another direction is the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide can be synthesized through a series of chemical reactions starting with 5-bromothiophene-2-carbaldehyde and 1-cyanocyclopentane-1-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification with column chromatography.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune response and cell proliferation.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-4-3-9(17-10)7-15-11(16)12(8-14)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOYIUHENOOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)


![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)